molecular formula C10H16N2O B13318570 2-(Butan-2-yloxy)-6-methylpyridin-3-amine

2-(Butan-2-yloxy)-6-methylpyridin-3-amine

Cat. No.: B13318570
M. Wt: 180.25 g/mol
InChI Key: SPVLEOIRSBFYNZ-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-6-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-6-methylpyridin-3-amine typically involves the reaction of 2-chloro-6-methylpyridine with butan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butan-2-yloxy group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-6-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Butan-2-yloxy)-6-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-3-chloropyrazine
  • 2-(Butan-2-yloxy)-4-methylpyridine

Uniqueness

2-(Butan-2-yloxy)-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties. Its butan-2-yloxy group and amine functionality make it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-butan-2-yloxy-6-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-4-8(3)13-10-9(11)6-5-7(2)12-10/h5-6,8H,4,11H2,1-3H3

InChI Key

SPVLEOIRSBFYNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CC(=N1)C)N

Origin of Product

United States

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